5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide
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Overview
Description
5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide is a synthetic compound belonging to the indole family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with indole as the primary starting material.
Bromination: The indole is brominated at the 5-position using bromine or a brominating agent under controlled conditions.
Nitration: The brominated indole undergoes nitration to introduce the nitro group at the 7-position. This is usually achieved using a mixture of nitric acid and sulfuric acid.
Amidation: The nitro-bromo-indole is then reacted with N,N-dimethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides are employed for substitution reactions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Shares the bromine substitution but lacks the nitro and carboxamide groups.
N,N-Dimethyl-7-nitroindole: Similar nitro substitution but lacks the bromine atom.
7-Nitro-2,3-dihydro-1H-indole-1-carboxamide: Similar carboxamide group but lacks the bromine atom
Uniqueness
5-Bromo-N,N-dimethyl-7-nitro-2,3-dihydro-1H-indole-1-carboxamide is unique due to the combination of bromine, nitro, and carboxamide groups, which confer distinct chemical and biological properties. This unique combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
89732-03-6 |
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Molecular Formula |
C11H12BrN3O3 |
Molecular Weight |
314.14 g/mol |
IUPAC Name |
5-bromo-N,N-dimethyl-7-nitro-2,3-dihydroindole-1-carboxamide |
InChI |
InChI=1S/C11H12BrN3O3/c1-13(2)11(16)14-4-3-7-5-8(12)6-9(10(7)14)15(17)18/h5-6H,3-4H2,1-2H3 |
InChI Key |
JMQNZORWCORKOO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N1CCC2=C1C(=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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